molecular formula C26H24FNO5S B2519216 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-54-7

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2519216
CAS No.: 866340-54-7
M. Wt: 481.54
InChI Key: LBZGHJKAWHHVSH-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes ethoxy, benzenesulfonyl, and fluorophenyl groups

Preparation Methods

The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the ethoxy, benzenesulfonyl, and fluorophenyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Quinoline Core Formation: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Ethoxy Group Introduction: Ethylation reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Benzenesulfonyl Group Introduction: Sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Fluorophenyl Group Introduction: Friedel-Crafts alkylation reactions using 4-fluorobenzyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or benzenesulfonyl groups using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ethoxy or benzenesulfonyl groups to form the corresponding alcohols or sulfonic acids.

Scientific Research Applications

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinidine: An antiarrhythmic drug with a similar quinoline core but different substituents.

    Cinchonine: An alkaloid with a similar quinoline core but different substituents.

Properties

IUPAC Name

6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5S/c1-3-32-20-9-12-22(13-10-20)34(30,31)25-17-28(16-18-5-7-19(27)8-6-18)24-14-11-21(33-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZGHJKAWHHVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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